A Comprehensive Technical Guide to the Chemical Structure and Analysis of Caspofungin Impurity A
A Comprehensive Technical Guide to the Chemical Structure and Analysis of Caspofungin Impurity A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Caspofungin impurity A, a significant process-related impurity encountered during the manufacturing of the antifungal agent Caspofungin. Understanding the structure, formation, and analytical characterization of this impurity is critical for ensuring the quality, safety, and efficacy of the final drug product.
Introduction to Caspofungin and the Significance of Impurity Profiling
Caspofungin is a potent, broad-spectrum antifungal agent belonging to the echinocandin class of drugs.[1] It is a semi-synthetic lipopeptide derived from Pneumocandin B0, a fermentation product of the fungus Glarea lozoyensis.[2][3] Caspofungin exerts its therapeutic effect by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell death.[1][2] As a parenterally administered medication, the purity of Caspofungin is of paramount importance.[2] Pharmaceutical impurities, such as Caspofungin impurity A, must be identified, quantified, and controlled to meet stringent regulatory standards and ensure patient safety.[]
Chemical Structure of Caspofungin Impurity A
Caspofungin impurity A has been identified as the serine analogue of Caspofungin.[2] It is a significant process-related impurity that is recognized by the European Pharmacopoeia and requires careful monitoring.[2] The structural difference lies in the substitution of an amino acid in the cyclic peptide core.
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Systematic Chemical Name: l-((4R,5S)-5-(2-Aminoethylamino)-N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-L-ornithine)-2-L-serine-5-((3R)-3-hydroxy-L-ornithine)-pneumocandin B0[2]
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Alternative IUPAC Name: (10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.0⁹,¹³]heptacosan-18-yl]-10,12-dimethyltetradecanamide[5]
The core structure is a cyclic hexapeptide with a lipophilic N-linked acyl side chain. The key distinction from Caspofungin is the presence of a serine residue in the peptide ring.
Quantitative Data and Physicochemical Properties
The following table summarizes the key quantitative data for Caspofungin Impurity A.
| Property | Value | Reference |
| CAS Number | 1202167-57-4 | [3][5] |
| Molecular Formula | C₅₁H₈₆N₁₀O₁₅ | [3][5][6] |
| Molecular Weight | 1079.29 g/mol | [3][5][6] |
| Monoisotopic Mass | 1078.62741207 Da | [5] |
| Appearance | Solid | [] |
| Purity (Typical) | >90% or >95% (for reference standards) | [2][3][] |
| Storage Condition | -20°C | [] |
Formation of Caspofungin Impurity A
Caspofungin Impurity A is primarily a process-related impurity that arises during the semi-synthesis of Caspofungin from its precursor, Pneumocandin B0.[2] The formation is linked to the presence of a serine analogue of Pneumocandin B0, which can be generated during the fermentation process of Glarea lozoyensis.[2] If this serine analogue of the precursor is not adequately removed, it can be carried through the synthetic steps, ultimately leading to the formation of Caspofungin Impurity A in the final product.[2]
Caption: Formation pathway of Caspofungin Impurity A.
Experimental Protocols: Analytical Characterization
The primary analytical technique for the identification, separation, and quantification of Caspofungin and its related impurities, including Impurity A, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][]
Objective: To develop a stability-indicating RP-HPLC method for the determination of Caspofungin Impurity A in Caspofungin drug substance.
Methodology:
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Instrumentation: A High-Performance Liquid Chromatograph system equipped with a quaternary pump, a multi-wavelength or photodiode array detector, an autosampler, and a data acquisition system.[7][8]
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Column: A YMC-Pack Polyamine II column (150 x 4.6 mm, 5 µm particle size) or an equivalent reversed-phase column such as a YMC Hydrosphere C18 (150 x 4.6 mm, 3 µm).[][7]
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Mobile Phase: A gradient elution is typically employed. For example:
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Flow Rate: 1.0 mL/min.[7]
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Column Temperature: 30°C.[][7]
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Sample Tray Temperature: 4°C.[7]
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Injection Volume: 10 µL.[7]
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Detection Wavelength: UV detection, typically in the range of 210-280 nm, is used based on the chromophores present in the molecule.
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System Suitability: The method is validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[7] A system suitability solution containing both Caspofungin and Impurity A is used to ensure the resolution and performance of the chromatographic system.[8]
Caption: RP-HPLC analytical workflow for Caspofungin Impurity A.
Conclusion
Caspofungin Impurity A is the serine analogue of the active pharmaceutical ingredient, arising primarily from a corresponding impurity in the Pneumocandin B0 starting material. Its effective identification and quantification, predominantly through RP-HPLC, are essential components of the quality control strategy for Caspofungin manufacturing. This guide provides the foundational technical information required for researchers and drug development professionals to understand and manage this critical impurity.
References
- 1. Caspofungin - Wikipedia [en.wikipedia.org]
- 2. Caspofungin Impurity A | 1202167-57-4 | Benchchem [benchchem.com]
- 3. Buy Caspofungin Impurity A | 1202167-57-4 | > 95% [smolecule.com]
- 5. Caspofungin Impurity A | C51H86N10O15 | CID 44610345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Caspofungin impurity A | 1202167-57-4 | IC139026 [biosynth.com]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
